molecular formula C16H18N2OS2 B6513626 Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- CAS No. 686770-81-0

Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl-

Cat. No.: B6513626
CAS No.: 686770-81-0
M. Wt: 318.5 g/mol
InChI Key: RFJZKWIAOIBWJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and biological interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butylthio and phenyl substituents contribute to its distinct reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-butylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-2-3-10-21-16-17-13-9-11-20-14(13)15(19)18(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJZKWIAOIBWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163929
Record name 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686770-81-0
Record name 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686770-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Butylthio)-6,7-dihydro-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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